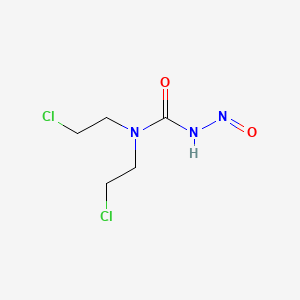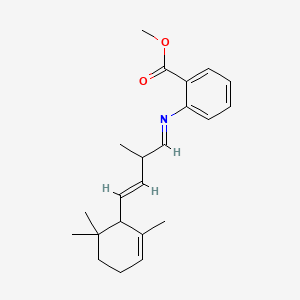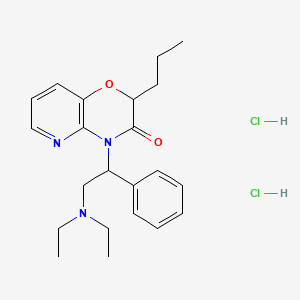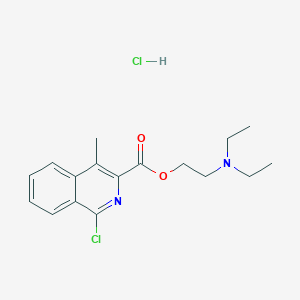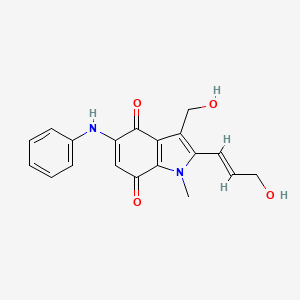
1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- is a complex organic compound with a unique structure that includes an indole core, hydroxymethyl, hydroxypropenyl, and phenylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the hydroxymethyl and hydroxypropenyl groups through selective functionalization reactions. The phenylamino group is then added via nucleophilic substitution reactions. The final step involves the methylation of the indole nitrogen to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The phenylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed.
Major Products
The major products formed from these reactions include various substituted indole derivatives, quinones, and diols, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Propiedades
Número CAS |
185900-88-3 |
|---|---|
Fórmula molecular |
C19H18N2O4 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
5-anilino-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione |
InChI |
InChI=1S/C19H18N2O4/c1-21-15(8-5-9-22)13(11-23)17-18(21)16(24)10-14(19(17)25)20-12-6-3-2-4-7-12/h2-8,10,20,22-23H,9,11H2,1H3/b8-5+ |
Clave InChI |
SVSXSIFMFHSMQT-VMPITWQZSA-N |
SMILES isomérico |
CN1C(=C(C2=C1C(=O)C=C(C2=O)NC3=CC=CC=C3)CO)/C=C/CO |
SMILES canónico |
CN1C(=C(C2=C1C(=O)C=C(C2=O)NC3=CC=CC=C3)CO)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



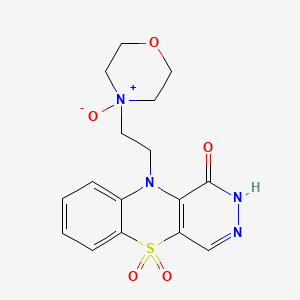


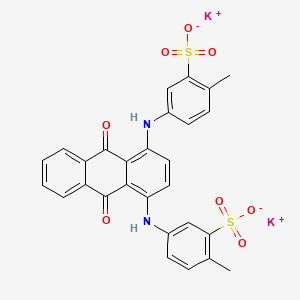
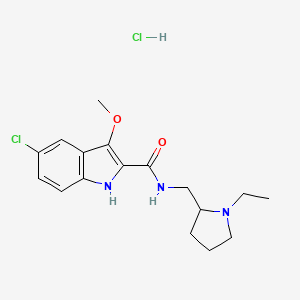
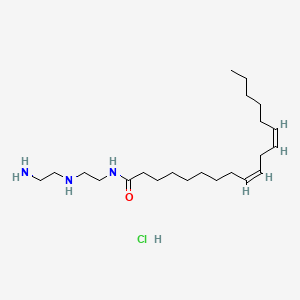
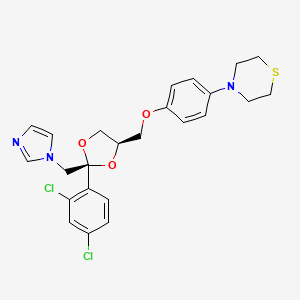
![[[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12702098.png)

